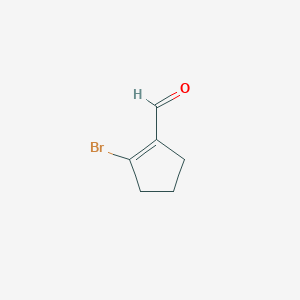
2-bromocyclopent-1-enecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇BrO It is a brominated derivative of cyclopentene with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromocyclopent-1-enecarbaldehyde typically involves the bromination of cyclopentene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The brominated intermediate is then subjected to formylation using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromocyclopent-1-enecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-bromocyclopent-1-ene carboxylic acid.
Reduction: 2-bromocyclopent-1-enemethanol.
Substitution: Corresponding substituted cyclopentene derivatives.
Applications De Recherche Scientifique
2-Bromocyclopent-1-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromocyclopent-1-enecarbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites make the compound versatile in various chemical transformations, allowing it to interact with different molecular targets and pathways.
Comparaison Avec Des Composés Similaires
2-Bromocyclopent-1-ene: Lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions.
Cyclopent-1-enecarbaldehyde: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Chlorocyclopent-1-enecarbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness: 2-Bromocyclopent-1-enecarbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, providing dual reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various complex molecules.
Propriétés
Numéro CAS |
89466-25-1 |
|---|---|
Formule moléculaire |
C6H7BrO |
Poids moléculaire |
175.02 g/mol |
Nom IUPAC |
2-bromocyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C6H7BrO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2 |
Clé InChI |
PRQRTAWJXSGPOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


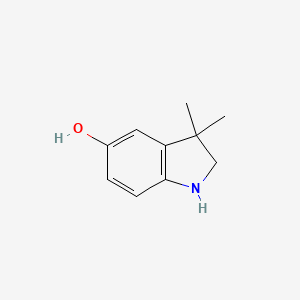
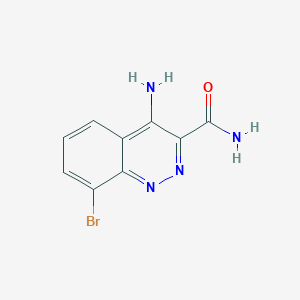
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)
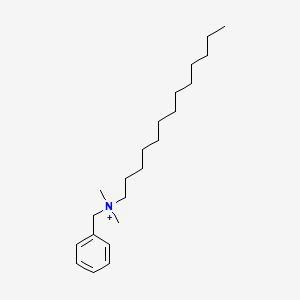
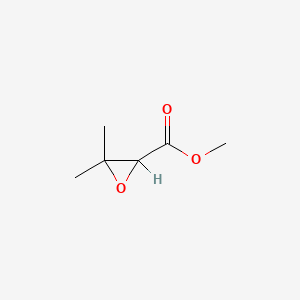
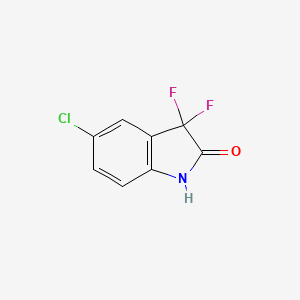
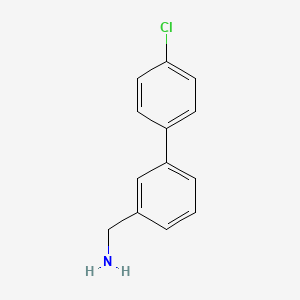
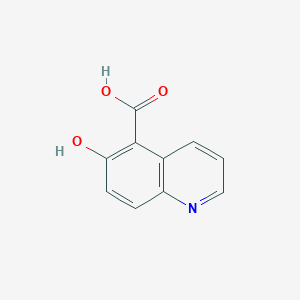
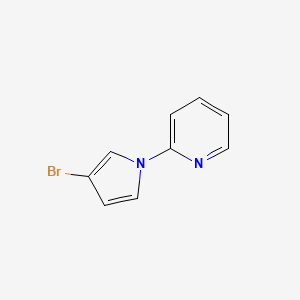
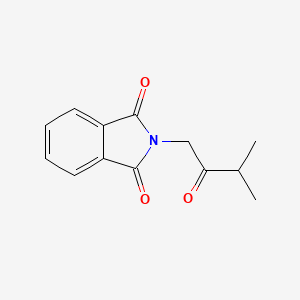
![(2-Acetamidobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B8798702.png)

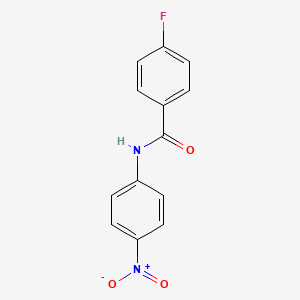
![4-chloro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8798716.png)
